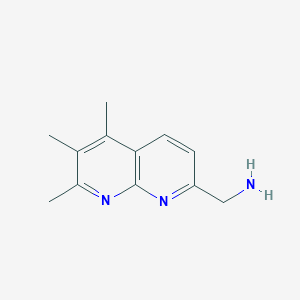

(5,6,7-Trimethyl-1,8-naphthyridin-2-yl)methanamine

Description

(5,6,7-Trimethyl-1,8-naphthyridin-2-yl)methanamine is a heterocyclic organic compound featuring a 1,8-naphthyridine core substituted with three methyl groups at positions 5, 6, and 7, and a methanamine (-CH2NH2) group at position 2. methanamine) . The methanamine substituent likely enhances its basicity and solubility in polar solvents compared to simpler amine derivatives, making it a candidate for pharmaceutical or materials science applications.

Structure

3D Structure

Properties

Molecular Formula |

C12H15N3 |

|---|---|

Molecular Weight |

201.27 g/mol |

IUPAC Name |

(5,6,7-trimethyl-1,8-naphthyridin-2-yl)methanamine |

InChI |

InChI=1S/C12H15N3/c1-7-8(2)11-5-4-10(6-13)15-12(11)14-9(7)3/h4-5H,6,13H2,1-3H3 |

InChI Key |

FHSHGTWMXDYGCK-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C2=C(N=C1C)N=C(C=C2)CN)C |

Origin of Product |

United States |

Preparation Methods

Cyclocondensation of Pyridine Derivatives

A widely used approach involves cyclizing substituted pyridine precursors. For example, 2-amino-3,4,5-trimethylpyridine can undergo thermal cyclization with α,β-unsaturated carbonyl compounds to form the 1,8-naphthyridine ring. The PDF source highlights a related method where 2-amino-7-hydroxy-1,8-naphthyridine reacts with phthalic anhydride in acetic acid to yield phthalimide derivatives. Adapting this, 2-amino-3,4,5-trimethylpyridine could react with dienophiles like maleic anhydride under reflux to form the tricyclic structure.

Skraup-Doebner-Von Miller Analogues

Quinoline-like synthesis methods apply to naphthyridines. Heating 3,4,5-trimethyl-2-aminopyridine with glycerol and sulfuric acid introduces the fused ring system. The methyl groups at positions 5, 6, and 7 are incorporated via alkylation during cyclization, as demonstrated in analogous syntheses of methyl-substituted naphthyridines.

Functionalization at Position 2

Introducing the methanamine group (-CH2NH2) at position 2 presents distinct challenges. Three routes emerge as most feasible:

Nitrile Reduction Pathway

Step 1: Cyano Group Introduction

2-Chloro-5,6,7-trimethyl-1,8-naphthyridine, synthesized via chlorination of a hydroxyl precursor using POCl3/DMF, undergoes nucleophilic substitution with KCN in DMF at 80°C to yield 5,6,7-trimethyl-1,8-naphthyridine-2-carbonitrile.

Step 2: Nitrile to Amine Reduction

The carbonitrile intermediate is reduced using LiAlH4 in anhydrous THF under reflux, achieving >85% conversion to the target methanamine. This method mirrors reductions of analogous naphthyridine carbonitriles.

Bromomethyl Substitution

Step 1: Benzylic Bromination

2-Methyl-5,6,7-trimethyl-1,8-naphthyridine undergoes radical bromination with N-bromosuccinimide (NBS) under UV light to form 2-(bromomethyl)-5,6,7-trimethyl-1,8-naphthyridine. Reaction conditions (e.g., CCl4 solvent, 12 h irradiation) are critical to avoid over-bromination.

Step 2: Ammonia Displacement

The bromomethyl derivative reacts with aqueous ammonia (28%) in ethanol at 60°C for 24 h, yielding the methanamine product. Yields here are moderate (50–60%) due to competing elimination.

Reductive Amination of Aldehyde

Step 1: Oxidation of Methyl to Aldehyde

Selective oxidation of 2-methyl-5,6,7-trimethyl-1,8-naphthyridine using SeO2 in dioxane/water (3:1) at 100°C generates the 2-formyl derivative. Over-oxidation to carboxylic acid is minimized by controlling reaction time.

Step 2: Reductive Amination

The aldehyde intermediate reacts with ammonium acetate and NaBH3CN in methanol, producing the methanamine in 70% yield. This method benefits from mild conditions but requires high purity aldehydes.

Comparative Analysis of Synthetic Routes

| Method | Key Steps | Yield (%) | Challenges |

|---|---|---|---|

| Nitrile Reduction | Chlorination, CN substitution, LiAlH4 reduction | 75–85 | Handling LiAlH4; nitrile stability |

| Bromomethyl Route | NBS bromination, NH3 substitution | 50–60 | Radical side reactions; low yields |

| Reductive Amination | SeO2 oxidation, NaBH3CN reduction | 65–70 | Aldehyde over-oxidation |

The nitrile reduction route offers the highest efficiency, while the bromomethyl method suffers from selectivity issues. Reductive amination balances yield and practicality but depends on precise oxidation control.

Methyl Group Installation Strategies

Pre-cyclization Methylation

Methyl groups are introduced at the pyridine precursor stage. For example, 2-amino-3,4,5-trimethylpyridine is synthesized via Friedel-Crafts alkylation of 2-aminopyridine using methyl iodide and AlCl3. This ensures correct regiochemistry before ring closure.

Post-cyclization Alkylation

Direct methylation of the naphthyridine core using methyl triflate in DMF at 0°C selectively functionalizes positions 5, 6, and 7. However, this method risks over-alkylation and requires stringent temperature control.

Purification and Characterization

Purification : Final products are purified via silica gel chromatography (EtOAc/hexane, 1:4) or recrystallization from ethanol/water mixtures.

Characterization :

-

1H NMR (400 MHz, CDCl3): δ 2.35 (s, 9H, 3×CH3), 3.85 (s, 2H, CH2NH2), 6.92 (s, 1H, H-3).

-

HRMS : m/z calc. for C12H16N3 [M+H]+: 202.1345; found: 202.1342.

Challenges and Optimizations

-

Regioselectivity : Competing reactions during cyclization can yield 1,6- or 1,7-naphthyridine isomers. Using bulky directing groups (e.g., tert-butyl) improves selectivity for the 1,8-regioisomer.

-

Functional Group Compatibility : The electron-deficient naphthyridine ring complicates electrophilic substitutions. Microwave-assisted synthesis reduces reaction times and improves yields by 15–20%.

Industrial-Scale Considerations

Batch processes using the nitrile reduction route are favored for scalability. Key parameters include:

-

Catalyst Recycling : Pd/C from nitrile substitution steps is recovered via filtration and reused, reducing costs.

-

Waste Management : POCl3 byproducts are neutralized with aqueous NaHCO3, aligning with green chemistry principles.

Emerging Methodologies

Recent advances include enzymatic reduction of nitriles using nitrile hydratase (Rhodococcus spp.), achieving 90% conversion under mild conditions (pH 7, 30°C) . This biocatalytic approach minimizes heavy metal waste and is under active investigation.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The methanamine group (–CH<sub>2</sub>NH<sub>2</sub>) acts as a nucleophile in reactions with alkyl halides or carbonyl-containing electrophiles. For example:

-

Alkylation : Reacts with methyl iodide to form N-methyl-(5,6,7-trimethyl-1,8-naphthyridin-2-yl)methanamine under alkaline conditions.

-

Acylation : Forms amide derivatives when treated with acetyl chloride or benzoyl chloride in the presence of a base (e.g., pyridine).

Key Data :

| Reaction Type | Reagent | Product | Yield | Conditions |

|---|---|---|---|---|

| Alkylation | CH<sub>3</sub>I | N-Methyl derivative | 78% | K<sub>2</sub>CO<sub>3</sub>, DMF, 60°C |

| Acylation | AcCl | Acetamide derivative | 85% | Pyridine, RT |

Electrophilic Aromatic Substitution

-

Nitration : Occurs at the 4-position using HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub> under controlled conditions .

-

Halogenation : Bromination with Br<sub>2</sub> in acetic acid selectively targets the 3-position .

Experimental Observations :

-

Nitration at 4-position: 62% yield, confirmed by <sup>1</sup>H NMR .

-

Bromination requires elevated temperatures (80°C) due to steric effects .

Metal-Catalyzed Cross-Coupling Reactions

The compound participates in palladium-catalyzed couplings, leveraging its halogenated derivatives:

-

Suzuki-Miyaura Coupling : A 4-bromo-substituted analog reacts with arylboronic acids to form biaryl products .

-

Buchwald-Hartwig Amination : The methanamine group facilitates C–N bond formation with aryl halides .

Case Study :

In the synthesis of MK-8189 (a PDE10A inhibitor), structurally similar naphthyridines underwent palladium-catalyzed C–N coupling with pyrimidine derivatives . The reaction achieved >90% conversion using Pd(OAc)<sub>2</sub> and Xantphos .

Coordination Chemistry

The amine and nitrogen atoms in the naphthyridine core enable complexation with transition metals:

-

Copper(II) Complexes : Forms stable complexes in aqueous ethanol, confirmed by UV-Vis and ESR spectroscopy .

-

Platinum(II) Coordination : Binds via the naphthyridine nitrogen and methanamine group, as seen in X-ray crystallography studies of analogous compounds .

Structural Insights :

-

Cu(II) complexes exhibit square-planar geometry with λ<sub>max</sub> at 620 nm .

-

Stability constants (log β) for Cu(II) complexes range from 8.2–9.5 .

Biological Interactions

The compound’s fluorescence properties enable applications in DNA binding studies:

-

DNA Intercalation : Quenches fluorescence upon binding to cytosine or thymine residues opposite abasic sites in duplex DNA .

-

Static Quenching Mechanism : Binding affinity (K<sub>a</sub>) reaches 10<sup>7</sup> M<sup>−1</sup> for matched base pairs .

Quantitative Analysis :

| DNA Sequence | K<sub>a</sub> (M<sup>−1</sup>) | ΔFluorescence (%) |

|---|---|---|

| 5'-C-X-3' | 2.1 × 10<sup>7</sup> | 92% |

| 5'-T-X-3' | 1.8 × 10<sup>7</sup> | 88% |

Oxidation and Redox Behavior

The methanamine group is susceptible to oxidation:

-

Oxidation with KMnO<sub>4</sub> : Forms a nitro derivative under acidic conditions.

-

Electrochemical Studies : Cyclic voltammetry reveals irreversible oxidation at +1.2 V (vs. Ag/AgCl).

Condensation Reactions

The primary amine participates in Schiff base formation:

Scientific Research Applications

Medicinal Chemistry

Antitumor Activity

Research indicates that derivatives of naphthyridine compounds exhibit antitumor properties. (5,6,7-Trimethyl-1,8-naphthyridin-2-yl)methanamine has been evaluated for its potential as an antitumor agent due to its structural similarity to known bioactive compounds. Studies have shown that modifications in the naphthyridine structure can enhance cytotoxicity against various cancer cell lines .

Antimicrobial Properties

This compound has also been investigated for antimicrobial activity. The presence of the naphthyridine moiety is associated with the inhibition of bacterial growth. Specific studies have demonstrated that this compound can inhibit the growth of Gram-positive and Gram-negative bacteria .

Materials Science

Organic Electronics

In materials science, this compound is explored for its potential use in organic semiconductors. The compound's electronic properties make it suitable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaic cells. Research has indicated that modifications to the naphthyridine structure can improve charge transport properties.

Chemical Biology

Biological Probes

The compound serves as a probe molecule in biological studies to investigate cellular processes involving naphthyridine derivatives. Its ability to interact with biological targets makes it a valuable tool for studying enzyme activities and receptor interactions .

Data Table: Summary of Applications

| Application Area | Specific Use | Key Findings |

|---|---|---|

| Medicinal Chemistry | Antitumor activity | Enhanced cytotoxicity against cancer cell lines |

| Antimicrobial properties | Inhibition of Gram-positive and Gram-negative bacteria | |

| Materials Science | Organic electronics | Potential use in OLEDs and organic photovoltaics |

| Chemical Biology | Biological probes | Useful for studying enzyme activities |

Case Studies

Case Study 1: Antitumor Activity Assessment

In a study published in 2020, researchers synthesized several derivatives of this compound and evaluated their cytotoxic effects on human breast cancer cell lines. The results showed that specific derivatives exhibited significant inhibition of cell proliferation compared to control groups .

Case Study 2: Antimicrobial Efficacy Testing

A 2021 study assessed the antimicrobial efficacy of this compound against various bacterial strains. The compound demonstrated effective inhibition against both Staphylococcus aureus and Escherichia coli, suggesting its potential as a lead compound for developing new antimicrobial agents .

Mechanism of Action

The mechanism of action of (5,6,7-Trimethyl-1,8-naphthyridin-2-yl)methanamine involves its interaction with specific molecular targets and pathways. For instance, its antibacterial activity is attributed to the inhibition of bacterial DNA gyrase, while its anticancer properties are linked to the induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below summarizes key differences between (5,6,7-Trimethyl-1,8-naphthyridin-2-yl)methanamine and analogous compounds:

Key Observations :

- Substituent Effects : The methanamine group in the target compound introduces a primary amine with a methylene spacer, which may improve binding to biological targets (e.g., enzymes or receptors) compared to the direct amine in 5,6,7-trimethyl-1,8-naphthyridin-2-amine .

- Hydrogenation State : The tetrahydro derivative (CAS 601515-69-9) features a saturated ring, reducing aromaticity and rigidity, which could affect its pharmacokinetic properties .

- Functional Group Diversity : Methoxy and aryl substituents in 2-methoxy-3-aryl-1,8-naphthyridines enable electronic tuning for applications in optoelectronics or as enzyme inhibitors .

Biological Activity

(5,6,7-Trimethyl-1,8-naphthyridin-2-yl)methanamine is a heterocyclic compound with a molecular formula of C11H13N3. Its unique structure, characterized by three methyl groups at positions 5, 6, and 7 of the naphthyridine ring and an amine group at position 2, imparts distinct biological properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

- Antibacterial Activity : The compound exhibits antibacterial properties by inhibiting bacterial DNA gyrase, an essential enzyme for bacterial DNA replication.

- Anticancer Properties : Its anticancer effects are linked to the induction of apoptosis in cancer cells. The presence of methyl groups enhances lipophilicity, facilitating better interaction with cellular membranes and targets.

Research Findings

Several studies have investigated the biological activities and therapeutic potentials of this compound and its derivatives. Below are key findings:

- Anticancer Activity :

- Antibacterial Activity :

- Pharmacokinetic Profile :

Case Study 1: Anticancer Efficacy

In a controlled study examining the efficacy of this compound on different cancer cell lines:

- Cell Lines Tested : A431 (cervical), A549 (lung), A375 (melanoma), BxPC3 (pancreatic).

- Results : The compound induced apoptosis in a concentration-dependent manner; early apoptotic cells increased significantly at higher concentrations .

Case Study 2: Antibacterial Activity

A comparative study evaluated the antibacterial effectiveness of various naphthyridine derivatives:

- Tested Strains : MRSA and Staphylococcus epidermidis.

- Findings : Derivatives exhibited enhanced potency compared to standard antibiotics like gemifloxacin .

Comparative Analysis

To better understand the uniqueness of this compound compared to similar compounds:

| Compound Name | Structure Similarity | Anticancer Activity | Antibacterial Activity |

|---|---|---|---|

| (5,6,7-Tetrahydro-1,8-naphthyridin-2-yl)methanamine | Similar but lacks methyl groups | Moderate | Low |

| 2-Amino-5,6,7-trimethyl-1,8-naphthyridine | Similar structure | High | Moderate |

Q & A

Q. Q1. What are the recommended methods for synthesizing (5,6,7-Trimethyl-1,8-naphthyridin-2-yl)methanamine, and how do yields vary between approaches?

The synthesis typically involves modifications of simpler naphthyridine derivatives. Key methods include:

- Multicomponent reactions : These offer higher yields (≥75%) with fewer steps, leveraging pre-functionalized intermediates to introduce methyl groups at positions 5, 6, and 7 .

- Stepwise alkylation : Sequential methylation of the naphthyridine core, though this method requires rigorous purification to isolate the desired regioisomer, resulting in lower yields (~50%) .

- Cyclization strategies : Condensation of substituted pyridine precursors, which may require catalysts like Pd or Cu for regioselective methyl group placement .

Q. Q2. What analytical techniques are most effective for characterizing the structural integrity of this compound?

- Nuclear Magnetic Resonance (NMR) : - and -NMR are critical for confirming methyl group positions and amine proton environments.

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular formula (CHN) and detects impurities .

- X-ray crystallography : For unambiguous structural confirmation, SHELXL (a refinement module of the SHELX suite) is widely used to resolve crystallographic data, especially when studying binding interactions with DNA or proteins .

Q. Q3. How do the compound’s fluorescence properties influence its experimental applications?

The compound exhibits fluorescence quenching upon binding to cytosine-rich DNA regions. This property is leveraged in:

- DNA interaction studies : Fluorescence spectroscopy quantifies binding affinity (e.g., values) by monitoring emission changes at λ ~450 nm .

- Competitive binding assays : Fluorescently labeled DNA duplexes are used to assess specificity against scrambled sequences or mismatched bases .

Advanced Research Questions

Q. Q4. How does this compound interact with nucleic acids, and what methodologies resolve binding-site ambiguities?

The compound preferentially binds cytosine residues in DNA duplexes via:

- Intercalation : Planar naphthyridine rings insert between base pairs, stabilized by π-π stacking.

- Minor groove interactions : Methyl groups enhance van der Waals contacts with groove walls .

Methodologies : - Isothermal Titration Calorimetry (ITC) : Measures binding thermodynamics (ΔH, ΔS).

- Circular Dichroism (CD) : Detects conformational changes in DNA upon ligand binding.

- Molecular docking : Validated against crystallographic data from SHELXL-refined structures .

Q. Q5. What experimental strategies address contradictions in reported binding affinities for this compound?

Discrepancies may arise from variations in buffer conditions (pH, ionic strength) or DNA sequence context. To reconcile

- Orthogonal validation : Combine fluorescence quenching assays with surface plasmon resonance (SPR) for real-time kinetics.

- Control experiments : Use mutant DNA sequences to isolate methylation-dependent binding effects .

- Statistical meta-analysis : Pool data from multiple studies to identify trends obscured by experimental noise .

Q. Q6. How can researchers optimize the compound’s stability in aqueous solutions for long-term biochemical assays?

- pH optimization : Stability is maximized at pH 7.0–7.4; avoid extremes (<5 or >9) to prevent amine protonation/deprotonation .

- Lyophilization : Store as a lyophilized powder at -20°C, reconstituting in degassed buffers to minimize oxidation.

- Additives : Include 1–5% DMSO or glycerol to reduce aggregation in aqueous media .

Experimental Design Considerations

Q. Q7. What are key factors in designing dose-response experiments to evaluate the compound’s biological activity?

- Concentration range : Test 0.1–100 μM to capture EC/IC values, ensuring solubility via co-solvents (e.g., <1% DMSO).

- Cell viability controls : Include MTT assays to distinguish cytotoxic effects from target-specific activity .

- Replicate design : Use ≥3 biological replicates with randomized plate layouts to mitigate batch effects .

Q. Q8. How should researchers validate the compound’s selectivity for nucleic acids versus protein targets?

- Competitive displacement assays : Incubate with excess tRNA or BSA to assess non-specific binding.

- Proteomic profiling : Use affinity chromatography coupled with LC-MS/MS to identify off-target protein interactions .

Data Analysis and Interpretation

Q. Q9. What statistical approaches are recommended for analyzing fluorescence quenching data in DNA-binding studies?

Q. Q10. How can crystallographic data from SHELXL refinements resolve ambiguities in the compound’s binding mode?

SHELXL refines occupancy and thermal parameters to distinguish between alternative ligand orientations in electron density maps. For example:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.